(E)-N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide
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Overview
Description
(E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano groups and a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions.
Attachment of the Methanimidamide Moiety: The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal under controlled conditions to form the methanimidamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- (E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-phenylpyridin-2-yl]methanimidamide
- (E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-chlorophenyl)pyridin-2-yl]methanimidamide
Comparison: Compared to its analogs, (E)-N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c1-12-4-6-13(7-5-12)17-15(9-20)14(8-19)16(10-21)18(23-17)22-11-24(2)3/h4-7,11H,1-3H3/b22-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXHCFBYIHEAPR-SSDVNMTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)/N=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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